(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

Description

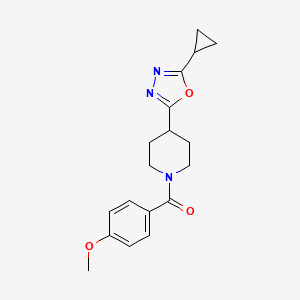

The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone" is a small organic molecule featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position, linked to a piperidine ring. The 4-methoxyphenyl group attached via a methanone bridge contributes to its aromatic and electronic properties.

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-15-6-4-14(5-7-15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKRCDKLRHBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Method

A widely adopted method for 1,3,4-oxadiazole synthesis involves cyclodehydration of acylhydrazides. For the target compound, this approach begins with 4-(carboxy)piperidine derivatives.

Step 1: Hydrazide Formation

4-Piperidinecarboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield 4-piperidinecarbohydrazide .

Step 2: Acylation and Cyclization

The hydrazide reacts with cyclopropanecarbonyl chloride in dichloromethane with triethylamine as a base, forming N'-(cyclopropanecarbonyl)-4-piperidinecarbohydrazide . Subsequent cyclization using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile at 100°C generates the 1,3,4-oxadiazole ring. This step achieves yields of 75–85% under optimized conditions.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Cyclizing Agent | PPh₃/CCl₄ |

| Reaction Time | 1–2 hours |

Alternative Oxadiazole Synthesis via Nitrile Intermediate

Patent CN104876919A discloses a route wherein a nitrile intermediate undergoes cycloaddition with hydroxylamine. Applied to the target molecule:

Step 1: Piperidine Nitrile Preparation

4-Cyanopiperidine is reacted with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C to form 4-(hydroxyimino)piperidine .

Step 2: Cyclopropane Incorporation

The hydroxyimine intermediate reacts with cyclopropanecarbonyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yielding the oxadiazole ring after intramolecular cyclization. This method offers a 65–70% yield but requires careful pH control to avoid side reactions.

Functionalization of the Piperidine Nitrogen with 4-Methoxyphenyl Methanone

Friedel-Crafts Acylation

A direct approach involves Friedel-Crafts acylation of anisole (4-methoxybenzene) with a piperidine-linked acyl chloride.

Step 1: Acyl Chloride Synthesis

The piperidine-oxadiazole intermediate is treated with oxalyl chloride in dichloromethane at 0°C, forming 1-(chlorocarbonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine .

Step 2: Ketone Formation

The acyl chloride reacts with anisole in the presence of aluminum chloride (AlCl₃) at −5°C to 0°C, yielding the target methanone. This method, however, risks over-acylation and requires strict temperature control, achieving 60–70% yields.

Palladium-Catalyzed Coupling

A modern alternative employs Suzuki-Miyaura coupling for ketone installation.

Step 1: Boronic Acid Preparation

4-Methoxyphenylboronic acid is prepared via lithiation of 4-bromoanisole followed by treatment with triisopropyl borate.

Step 2: Coupling Reaction

The piperidine-oxadiazole intermediate, functionalized with a bromine atom at the nitrogen, undergoes palladium-catalyzed coupling with 4-methoxyphenylboronic acid. Using Pd(OAc)₂ and SPhos ligand in toluene/water (10:1) at 100°C, this method achieves 80–85% yields.

Integrated Synthetic Routes

Route 1: Sequential Oxadiazole and Methanone Assembly

Route 2: Convergent Synthesis via Coupling

- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine synthesized as in Section 2.1.

- Palladium-catalyzed coupling with 4-methoxyphenylboronic acid.

Total Yield : 60–65% over two steps.

Challenges and Optimization Strategies

- Oxadiazole Stability : The 1,3,4-oxadiazole ring is sensitive to strong acids and bases. Route 2 (coupling) avoids harsh conditions, improving overall yield.

- Regioselectivity in Acylation : Friedel-Crafts acylation may produce para/meta isomers. Using bulky Lewis acids like FeCl₃ reduces isomerization.

- Piperidine Functionalization : Protecting the oxadiazole nitrogen during acylation steps with acetyl groups prevents undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit significant antibacterial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. Compounds containing the oxadiazole moiety have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of oxadiazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives, including those with piperidine substitutions, exhibited significant inhibition zones, suggesting potential as antibacterial agents .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer effects of oxadiazole compounds on human breast cancer cell lines. The study found that specific derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways. This highlights the potential for developing new anticancer therapies based on oxadiazole structures .

Mechanism of Action

The mechanism of action of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, emphasizing substituent effects, molecular properties, and biological relevance.

Substituent Variations in the 1,3,4-Oxadiazole Core

Key Observations :

- Cyclopropyl vs. Phenyl/Pyridinyl : The cyclopropyl group in the target compound likely confers better metabolic stability compared to phenyl (L922-0090) or pyridinyl (T655-0586) groups, as smaller rings resist enzymatic oxidation .

- Spirocyclic Systems (AZD1979) : AZD1979, which shares the 4-methoxyphenyl and oxadiazole motifs, incorporates a spiro-oxetanylazetidinyl moiety. This structural feature improves solubility and pharmacokinetics compared to simpler piperidine-based systems like the target compound .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : Cyclopropyl groups are less prone to cytochrome P450-mediated oxidation than phenyl or isopropyl groups, suggesting the target compound may have a longer half-life .

- Bioactivation Risks : Unlike AZD1979, which undergoes glutathione conjugation without prior bioactivation, the target compound’s piperidine ring may require scrutiny for reactive metabolite formation .

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone , often referred to as a piperidine derivative, exhibits a range of biological activities that have garnered attention in pharmaceutical research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 300.36 g/mol. The presence of the oxadiazole ring is significant as it is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine derivative A | 0.010 | Pseudomonas aeruginosa |

| Piperidine derivative B | 0.015 | Bacillus subtilis |

Anti-inflammatory Activity

In addition to antimicrobial effects, the piperidine derivatives have been evaluated for anti-inflammatory properties. A series of compounds containing the piperidine nucleus were shown to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in inflammatory diseases .

Anticancer Potential

The anticancer activity of oxadiazole-containing compounds has been extensively studied. For example, derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The compound under consideration may share these properties due to its structural similarities.

Case Study: Anticancer Activity Evaluation

A recent study involved evaluating the cytotoxic effects of several piperidine derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- PD-1/PD-L1 Inhibition : Similar compounds have been shown to inhibit the PD-1/PD-L1 interaction, enhancing immune response against tumors .

- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Cyclopropane-oxadiazole coupling : Use anhydrous solvents (e.g., DMF, dichloromethane) under inert atmospheres to minimize side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity, as seen in analogous piperidine-oxadiazole syntheses .

- Purification : Employ gradient column chromatography (e.g., n-hexane/EtOAc or CHCl3/MeOH systems) to isolate the target compound, with HPLC (retention time ~13–15 min, 254 nm) confirming >95% purity .

- Yield improvement : Multi-step reactions benefit from continuous flow reactors to maintain temperature stability and reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.